molecular formula C9H12ClNO3 B581972 Amino(3-methoxyphenyl)acetic acid hydrochloride CAS No. 709043-23-2

Amino(3-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B581972
CAS No.: 709043-23-2
M. Wt: 217.649
InChI Key: PQGFWAYHLXGUED-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

This compound exists under multiple systematic nomenclature systems, reflecting the complexity and precision required in chemical identification. The compound is officially designated as 2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride according to International Union of Pure and Applied Chemistry guidelines, with the Chemical Abstracts Service registry number 709043-23-2. Alternative nomenclature includes this compound and benzeneacetic acid, α-amino-3-methoxy-, hydrochloride, demonstrating the various systematic approaches to naming this compound. The European Community number 895-382-6 provides additional regulatory identification for commercial and research applications.

The molecular structure of this compound can be precisely defined through its molecular formula C9H12ClNO3, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 217.65 grams per mole distinguishes this hydrochloride salt from its free acid form, which possesses a molecular weight of 181.19 grams per mole. The structural framework consists of a phenyl ring bearing a methoxy substituent at the 3-position, connected to an α-amino acid backbone, with the hydrochloride salt formation occurring through protonation of the amino group.

The compound exhibits stereochemical complexity due to the presence of a chiral center at the α-carbon position. Research has identified both racemic and enantiomerically pure forms, with specific attention given to the (S)-enantiomer, which carries the Chemical Abstracts Service number 108647-55-8. The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties, making the distinction between enantiomers critical for research and application purposes.

Table 1: Structural Identification Parameters

Parameter Value Reference
Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Chemical Abstracts Service Number 709043-23-2
European Community Number 895-382-6
International Union of Pure and Applied Chemistry Name 2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride
Canonical Simplified Molecular-Input Line-Entry System COC1=CC=CC(=C1)C(C(=O)O)N.Cl

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader investigation of phenylglycine-type amino acids, which emerged as compounds of significant interest during the mid-20th century. The foundational work on phenylglycine derivatives began in the 1960s and 1970s, when researchers first identified phenylglycine as a constituent of peptide antibiotics, particularly in virginiamycin S produced by microbial sources. This discovery marked the beginning of intensive research into non-proteinogenic aromatic amino acids and their potential applications in pharmaceutical development.

The systematic study of substituted phenylglycines, including methoxy-substituted variants, gained momentum through the sequencing of biosynthesis gene clusters of important antibiotics such as chloroeremomycin, balhimycin, and pristinamycin. These investigations revealed the crucial role of phenylglycine-type amino acids in natural product biosynthesis and highlighted their potential for synthetic applications. The specific development of 3-methoxy substituted phenylglycine derivatives emerged from efforts to understand structure-activity relationships within this compound class and to develop synthetic routes for accessing diverse substitution patterns.

Research into the preparation and characterization of amino(3-methoxyphenyl)acetic acid derivatives expanded significantly during the late 20th and early 21st centuries, driven by advances in synthetic methodology and analytical techniques. The development of efficient synthetic routes, including the Strecker synthesis and reductive amination approaches, facilitated access to these compounds for research purposes. The formation of hydrochloride salts became a standard practice for improving the stability, solubility, and handling characteristics of these amino acid derivatives, leading to the current prominence of this compound in research applications.

The compound's emergence as a research target reflects broader trends in medicinal chemistry toward exploring non-natural amino acids as building blocks for pharmaceutical development. The methoxy substitution pattern at the 3-position of the phenyl ring represents a strategic modification that can influence lipophilicity, hydrogen bonding capacity, and biological activity compared to unsubstituted phenylglycine. This positioning of the methoxy group provides optimal electronic and steric effects that have proven valuable in various synthetic and biological applications.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic synthesis and medicinal chemistry due to its dual nature as both an amino acid derivative and a versatile synthetic intermediate. The compound's significance in organic chemistry stems from its ability to serve as a building block for more complex molecular architectures, particularly in the synthesis of peptides, peptidomimetics, and other bioactive compounds. The presence of both amino and carboxylic acid functional groups enables participation in a wide range of chemical transformations, including esterification, amide formation, and cyclization reactions that are fundamental to synthetic organic chemistry.

In medicinal chemistry applications, the compound's structural features confer unique properties that distinguish it from proteinogenic amino acids. The methoxy group at the 3-position of the phenyl ring enhances lipophilicity while maintaining the capacity for hydrogen bonding interactions, characteristics that can influence pharmacokinetic properties and biological activity. Research has demonstrated that such modifications can lead to compounds with altered receptor binding profiles, enzyme inhibition capabilities, and metabolic stability compared to their natural counterparts.

The compound's role in pharmaceutical research extends to its potential as a precursor for drug development, particularly in the design of compounds targeting neurological and psychiatric conditions. The structural similarity to naturally occurring neurotransmitters and neuromodulators, combined with the unique substitution pattern, makes this compound an attractive starting point for medicinal chemistry programs. The hydrochloride salt formation enhances the compound's suitability for pharmaceutical applications by improving solubility in aqueous media and providing better crystalline properties for formulation development.

Studies investigating phenylglycine derivatives have revealed their potential as antagonists of metabotropic glutamate receptors, with specific structural modifications influencing selectivity and potency. Research has shown that phenylglycine analogues can function as selective antagonists for group three metabotropic glutamate receptors, with apparent dissociation constant values in the micromolar range. These findings highlight the therapeutic potential of phenylglycine-type compounds and underscore the importance of structural modifications, such as the methoxy substitution present in this compound.

Table 2: Applications in Organic and Medicinal Chemistry

Application Area Specific Use Significance Reference
Synthetic Chemistry Building block for peptide synthesis Enables construction of non-natural peptides
Medicinal Chemistry Pharmaceutical intermediate Provides enhanced lipophilicity and bioactivity
Neuropharmacology Receptor antagonist development Potential therapeutic applications
Chemical Biology Peptidomimetic design Structural modification of bioactive compounds
Drug Discovery Lead compound optimization Structure-activity relationship studies

The compound's significance is further emphasized by its role in advancing understanding of structure-activity relationships within the phenylglycine family. The specific positioning of the methoxy group provides insights into how electronic and steric effects influence biological activity, contributing to the rational design of new therapeutic agents. The availability of both racemic and enantiomerically pure forms enables detailed stereochemical studies that are crucial for pharmaceutical development, where stereochemistry often determines therapeutic efficacy and safety profiles.

Properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGFWAYHLXGUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including condensation, reduction, and acidification, to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Amino(3-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Amino(3-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 3-Methoxybenzylamine
  • 3-Methoxyphenylglycine

Comparison: Amino(3-methoxyphenyl)acetic acid hydrochloride is unique due to its specific structure, which combines an amino group with a methoxyphenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group allows for additional reactivity and potential biological activity .

Biological Activity

Amino(3-methoxyphenyl)acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H17ClNO3, with a molecular weight of approximately 288.75 g/mol. The compound features an amino group, which enhances its reactivity and potential interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation in biological models, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : The compound's structure suggests enhanced neuroprotective properties, which are under investigation for potential applications in neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting their normal function.
  • Receptor Modulation : The compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Regulation : It may affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds based on their structural similarities and biological activities. The following table summarizes key comparisons:

Compound NameMolecular FormulaBiological Activity
This compoundC15H17ClNO3Antimicrobial, anti-inflammatory
Amino(4-phenoxyphenyl)acetic acid hydrochlorideC14H14ClNO3Similar anti-inflammatory effects
Amino(2-naphthyl)acetic acidC12H11NO2Exhibits analgesic properties

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research : In a model of induced inflammation, the compound demonstrated a marked reduction in inflammatory markers, supporting its use in developing anti-inflammatory therapies.
  • Neuroprotection Trials : Preliminary trials have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative conditions.

Q & A

Q. What are the validated synthetic routes for Amino(3-methoxyphenyl)acetic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 3-methoxyphenyl precursors. For example, coupling 3-methoxybenzaldehyde with glycine derivatives under acidic conditions, followed by hydrochlorination. Optimization strategies include:
  • Temperature control : Maintaining ≤60°C during amide bond formation to minimize byproducts.
  • Catalyst selection : Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient carboxyl activation .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .
    Yield improvements (≥75%) are achieved by monitoring pH during hydrochlorination and using anhydrous solvents.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Analytical validation requires multi-technique corroboration:
  • HPLC : C18 reverse-phase column, 0.1% TFA in water/acetonitrile mobile phase (retention time ~8.2 min at 254 nm). Purity ≥98% is acceptable for biological assays .
  • NMR : Confirm the methoxy group (δ 3.8 ppm, singlet, 3H) and α-amino acid protons (δ 4.1–4.3 ppm, multiplet) .
  • Mass spectrometry : ESI-MS positive mode should show [M+H]<sup>+</sup> at m/z 226.1 (free base) and [M-Cl]<sup>+</sup> for the hydrochloride salt.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) during structural characterization?

  • Methodological Answer : Discrepancies often arise from tautomerism or salt-form variations. To address this:
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C and 60°C.
  • Counterion analysis : Compare free base and hydrochloride forms via FTIR (e.g., HCl salt shows N–H<sup>+</sup> stretch at 2500–3000 cm<sup>-1</sup>) .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR requires systematic modifications and biological testing:
  • Derivatization : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogen groups) to assess electronic effects.
  • Receptor binding assays : Use SPR (surface plasmon resonance) or radioligand displacement (e.g., for GPCR targets like adrenergic receptors).
  • In silico docking : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like monoamine oxidases .
    Note: Include negative controls (e.g., unmodified parent compound) and validate assays with known inhibitors.

Q. What experimental approaches mitigate batch-to-batch variability in bioactivity assays involving this compound?

  • Methodological Answer : Standardize protocols to reduce variability:
  • Strict QC criteria : Require ≥95% purity (HPLC) and consistent salt stoichiometry (elemental analysis).
  • Solvent standardization : Prepare stock solutions in DMSO (≤0.1% v/v in final assays to avoid cytotoxicity).
  • Inter-lab validation : Share samples with collaborating labs to cross-validate bioactivity (e.g., IC50 in enzyme inhibition assays) .

Data Analysis & Validation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from hydrochloride salt dissociation. Address this by:
  • pH-solubility profiling : Measure solubility in PBS (pH 7.4) vs. 0.1N HCl (pH 1.2) to assess ionization effects.
  • Hansen solubility parameters : Calculate HSP values to predict compatibility with solvents like DMF or ethanol .
  • Lyophilization : For aqueous insolubility, lyophilize the compound and reconstitute in co-solvent systems (e.g., PEG-400/water) .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression models:
  • Four-parameter logistic curve : Fit EC50/LC50 values (GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for LD50 differences).
  • Principal component analysis (PCA) : Identify outliers in high-throughput toxicity datasets .

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